molecular formula C15H11NO2S B3336235 4-Benzothiazol-2-yl-benzoic acid methyl ester CAS No. 2182-77-6

4-Benzothiazol-2-yl-benzoic acid methyl ester

Cat. No.: B3336235
CAS No.: 2182-77-6
M. Wt: 269.3 g/mol
InChI Key: MYUMLXZWCCZJLK-UHFFFAOYSA-N
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Description

4-Benzothiazol-2-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C15H11NO2S. It features a benzothiazole ring fused to a benzoic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazol-2-yl-benzoic acid methyl ester typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazol-2-yl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Nitro, halo, or other substituted benzothiazole derivatives.

Scientific Research Applications

4-Benzothiazol-2-yl-benzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzothiazol-2-yl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

    Benzothiazole: A simpler structure lacking the benzoic acid methyl ester moiety.

    2-Aminobenzothiazole: Contains an amino group instead of the ester group.

    Methyl 4-formylbenzoate: Lacks the benzothiazole ring.

Uniqueness: 4-Benzothiazol-2-yl-benzoic acid methyl ester is unique due to the combination of the benzothiazole ring and the benzoic acid methyl ester moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler benzothiazole derivatives .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMLXZWCCZJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428316
Record name 4-benzothiazol-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-77-6
Record name 4-benzothiazol-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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